(3,4-dimethoxyphenyl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Description
The compound “(3,4-dimethoxyphenyl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone” is a synthetic heterocyclic molecule featuring a pyridoindole scaffold fused with a methanone group substituted with a 3,4-dimethoxyphenyl aromatic ring. The pyrido[4,3-b]indole core provides a rigid bicyclic structure, while the 8-fluoro substituent on the indole moiety and the 3,4-dimethoxyphenyl group on the ketone moiety modulate electronic and steric properties.
Properties
Molecular Formula |
C20H19FN2O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C20H19FN2O3/c1-25-18-6-3-12(9-19(18)26-2)20(24)23-8-7-17-15(11-23)14-10-13(21)4-5-16(14)22-17/h3-6,9-10,22H,7-8,11H2,1-2H3 |
InChI Key |
MONBWDXKELLECZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dimethoxyphenyl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(3,4-dimethoxyphenyl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methoxyphenyl and fluoropyridoindole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce reduced indole derivatives. Substitution reactions can result in a variety of substituted products depending on the nature of the substituents introduced .
Scientific Research Applications
(3,4-dimethoxyphenyl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of (3,4-dimethoxyphenyl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 2: Functional Group Impact on Properties
Biological Activity
The compound (3,4-dimethoxyphenyl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, particularly focusing on its pharmacological properties and mechanisms of action.
Structural Characteristics
The compound features a dimethoxyphenyl group and a tetrahydro-2H-pyrido[4,3-b]indole moiety , which are known to influence its biological activity. The structural formula is represented as follows:
This complex structure is indicative of its potential interactions within biological systems.
Anticancer Properties
Research indicates that compounds containing the tetrahydropyridoindole structure often exhibit anticancer activity . For instance, similar compounds have shown significant inhibition of cell growth in various cancer cell lines. A study demonstrated that derivatives of tetrahydropyridoindole exhibited low nanomolar potencies in inhibiting cell growth in acute leukemia models .
| Compound | Activity | Reference |
|---|---|---|
| Tetrahydropyridoindole Derivatives | Anticancer activity | |
| 8-Fluoro-Tetrahydrocarboline | Anticancer activity |
Neuroactive Effects
The presence of the tetrahydropyridoindole core suggests potential neuroactive properties . Compounds in this class have been studied for their effects on neurotransmitter systems and neuroprotection. The specific interactions of this compound with neuroreceptors warrant further investigation to elucidate its mechanisms .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively documented in literature; however, related compounds have shown favorable oral bioavailability and metabolic stability. For example, similar tetrahydropyridine derivatives demonstrated significant antitumor efficacy in vivo after oral administration .
Study 1: In Vivo Efficacy
In a preclinical study involving a mouse model of leukemia, a related compound demonstrated an EC50 value of 0.3 nM against cancer cells harboring mutations in BRCA1/2 genes. This highlights the potential for this compound to exhibit similar efficacy against specific cancer types .
Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of tetrahydropyridoindole derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce neuronal apoptosis through modulation of apoptotic pathways .
Q & A
Q. What are the standard synthetic routes for preparing (3,4-dimethoxyphenyl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone, and how can reaction yields be optimized?
- Methodological Answer : The compound is synthesized via oxidative amidation and heterocyclization, as demonstrated for structurally similar β-carboline derivatives (e.g., 25% yield for a related fluorophenyl-substituted methanone) . Key steps include:
- Heterocyclization : Cyclization of precursor amines under acidic conditions.
- Oxidative Coupling : Use of oxidizing agents (e.g., DDQ) to form the pyridoindole core.
- Yield Optimization : Adjust reaction time, temperature, and stoichiometry. Low yields (e.g., 12–25%) in related compounds suggest side reactions; purification via column chromatography or recrystallization is critical .
Q. How is the purity and structural integrity of this compound validated in laboratory settings?
- Methodological Answer :
- Melting Point Analysis : Compare observed melting points (e.g., 230–232°C for analogous compounds) with literature values to assess purity .
- Spectroscopic Characterization :
- NMR : Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.45 ppm in CDCl₃) .
- IR : Identify carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C–H bends .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 394.4 for similar methanones) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, methoxy substitution) influence the compound's biological activity?
- Methodological Answer :
- Fluorine Substitution : The 8-fluoro group enhances metabolic stability and bioavailability by reducing CYP450-mediated oxidation. Compare activity against analogs lacking fluorine (e.g., reduced potency in enzyme inhibition assays) .
- Methoxy Groups : 3,4-Dimethoxyphenyl improves solubility and π-stacking interactions in receptor binding. SAR studies on analogs (e.g., nitro vs. methoxy substituents) show altered IC₅₀ values in kinase inhibition assays .
- Experimental Design : Synthesize derivatives (e.g., nitro or chloro substituents) and evaluate via in vitro assays (e.g., IC₅₀ determination) .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic rotational isomerism by acquiring spectra at elevated temperatures (e.g., 40–60°C) to simplify splitting .
- 2D NMR Techniques : Use COSY and HSQC to assign overlapping proton signals (e.g., diastereotopic protons in the tetrahydro-pyridoindole ring) .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., analog with R factor = 0.038) .
Q. What strategies are recommended for troubleshooting low reproducibility in biological assays involving this compound?
- Methodological Answer :
- Solvent Compatibility : Ensure DMSO stock solutions are free of water (hygroscopic degradation observed in related methanones) .
- Cell Permeability Assays : Use LC-MS to quantify intracellular concentrations and adjust incubation times .
- Positive Controls : Include reference inhibitors (e.g., Hedgehog Antagonist VIII) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
